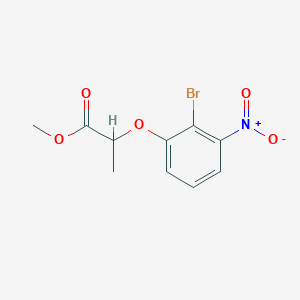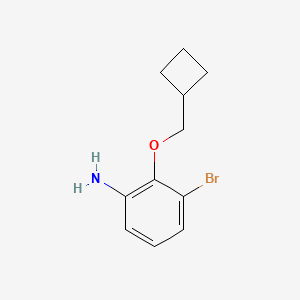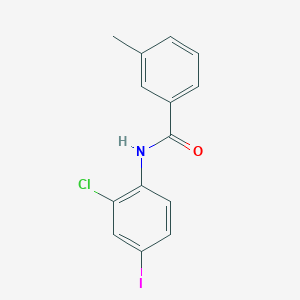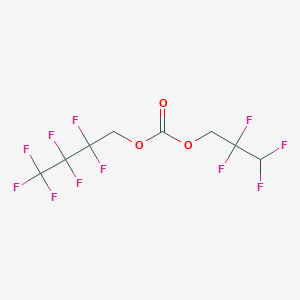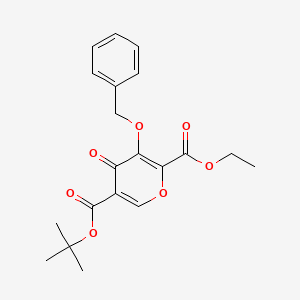
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a complex organic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a pyran ring substituted with tert-butyl, ethyl, and benzyloxy groups, as well as two carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound and an aldehyde or ketone. This reaction is often catalyzed by an acid or base.
Introduction of Substituents: The tert-butyl, ethyl, and benzyloxy groups can be introduced through various substitution reactions. For example, the tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, while the benzyloxy group can be introduced through a Williamson ether synthesis.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield a benzaldehyde derivative, while reduction of the carbonyl group can yield an alcohol derivative.
Aplicaciones Científicas De Investigación
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to a decrease in the production of a key metabolite.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-butyl 2-ethyl 3-(methoxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
5-tert-butyl 2-ethyl 3-(phenoxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.
5-tert-butyl 2-ethyl 3-(ethoxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate lies in its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the benzyloxy group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H22O7 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5-O-tert-butyl 2-O-ethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C20H22O7/c1-5-24-19(23)17-16(25-11-13-9-7-6-8-10-13)15(21)14(12-26-17)18(22)27-20(2,3)4/h6-10,12H,5,11H2,1-4H3 |
Clave InChI |
BGKXQWYXXKDNQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)C(=CO1)C(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





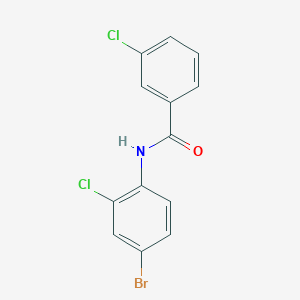
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

